2-(4-chlorophenyl)-4-[(dimethylamino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one
CAS No.: 338751-00-1
Cat. No.: VC6648979
Molecular Formula: C14H16ClN3O2
Molecular Weight: 293.75
* For research use only. Not for human or veterinary use.
![2-(4-chlorophenyl)-4-[(dimethylamino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one - 338751-00-1](/images/structure/VC6648979.png)
Specification
CAS No. | 338751-00-1 |
---|---|
Molecular Formula | C14H16ClN3O2 |
Molecular Weight | 293.75 |
IUPAC Name | (4Z)-2-(4-chlorophenyl)-4-(dimethylaminomethylidene)-5-ethoxypyrazol-3-one |
Standard InChI | InChI=1S/C14H16ClN3O2/c1-4-20-13-12(9-17(2)3)14(19)18(16-13)11-7-5-10(15)6-8-11/h5-9H,4H2,1-3H3/b12-9- |
Standard InChI Key | CHAFHCJWKKGSFV-XFXZXTDPSA-N |
SMILES | CCOC1=NN(C(=O)C1=CN(C)C)C2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound has the molecular formula C₁₄H₁₆ClN₃O₂ and a molecular weight of 293.75 g/mol . Its structure integrates a pyrazol-3-one core substituted with a 4-chlorophenyl group at position 2, a dimethylaminomethylene moiety at position 4, and an ethoxy group at position 5 (Figure 1).
Table 1: Key Chemical Identifiers
Spectral Characterization
While direct spectral data for this compound is limited in the provided sources, analogous pyrazol-3-one derivatives are characterized using:
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¹H-NMR: Peaks corresponding to aromatic protons (δ 7.48–8.48 ppm), ethoxy groups (δ 1.15–4.13 ppm), and dimethylamino substituents (δ 2.5–3.0 ppm) .
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IR Spectroscopy: Absorption bands for carbonyl (1670–1690 cm⁻¹) and C=N (2217 cm⁻¹) groups .
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Mass Spectrometry: Molecular ion peaks (e.g., m/z 345 for related compounds) and fragmentation patterns .
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis of pyrazol-3-one derivatives typically involves condensation reactions between hydrazines and β-ketoesters or cyanoacetates . For this compound, a plausible route includes:
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Formation of the Pyrazolone Core: Reaction of 4-chlorophenylhydrazine with ethyl ethoxyacetate under acidic conditions.
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Introduction of the Dimethylaminomethylene Group: Condensation with dimethylformamide dimethyl acetal (DMF-DMA) to install the enamine moiety .
Example Procedure (Adapted from ):
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Step 1: Heat a mixture of 4-chlorophenylhydrazine (1 equiv) and ethyl ethoxyacetate (1.2 equiv) in ethanol under reflux for 6 hours.
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Step 2: Add DMF-DMA (1.5 equiv) and stir at 80°C for 4 hours.
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Isolation: Concentrate the reaction mixture, precipitate the product using ice-water, and recrystallize from ethanol.
Yield: ~55–74% (based on analogous reactions) .
Key Reaction Intermediates
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Ethyl Ethoxyacetate: Serves as the β-ketoester precursor.
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4-Chlorophenylhydrazine: Provides the aryl substituent at position 2.
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DMF-DMA: Facilitates enamine formation via nucleophilic addition-elimination .
Physicochemical Properties
Thermodynamic Parameters
Solubility and Stability
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the carbonyl and enamine groups.
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Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, necessitating storage in anhydrous environments.
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